

Prucalopride-13C,d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Prucalopride-13C,d3

Cat. No.: B15143441

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Prucalopride-13C,d3**, a stable isotope-labeled derivative of Prucalopride. This document is intended for use by researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, analytical applications, and the pharmacological context of its unlabeled counterpart.

Core Compound Data

Prucalopride-13C,d3 is a critical tool in pharmacokinetic and bioanalytical studies, serving as an ideal internal standard for the quantification of Prucalopride in biological matrices. Its isotopic labeling ensures that its chemical and physical properties are nearly identical to Prucalopride, while its distinct mass allows for precise differentiation in mass spectrometry-based assays.

Property	Value
CAS Number	2140306-00-7
Molecular Formula	C ₁₇ ¹³ CH ₂₃ D ₃ CIN ₃ O ₃
Molecular Weight	371.88 g/mol

Experimental Protocols

The primary application of **Prucalopride-13C,d3** is as an internal standard in the bioanalysis of Prucalopride. Below is a detailed experimental protocol for the quantification of Prucalopride in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Bioanalytical Method for Prucalopride in Human Plasma

This method is designed for the sensitive and accurate quantification of Prucalopride, employing **Prucalopride-13C,d3** for stable isotope dilution.

1. Sample Preparation (Protein Precipitation)

- To 50 µL of human plasma sample, add the internal standard (IS), **Prucalopride-13C,d3**.[\[1\]](#)
- Precipitate proteins by adding 200 µL of acetonitrile.[\[1\]](#)
- Vortex mix the samples thoroughly.
- Centrifuge at 10,000 g for 10 minutes at 4°C to pellet the precipitated proteins.[\[1\]](#)
- Transfer 200 µL of the supernatant to a new tube.[\[1\]](#)
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.[\[1\]](#)
- Reconstitute the dried residue in 150 µL of a 2:1 (v/v) acetonitrile/water mixture.[\[1\]](#)
- Centrifuge the reconstituted sample at 4,000 g for 5 minutes at 4°C.[\[1\]](#)
- Inject a 5 µL aliquot of the clear supernatant into the UPLC-MS/MS system.[\[1\]](#)

2. Chromatographic Conditions

- System: UPLC system
- Column: Shim-pack GIST HP C18 (4.6 mm × 150 mm, 3 µm particle size)[\[1\]](#)
- Mobile Phase A: 0.1% formic acid in water[\[1\]](#)
- Mobile Phase B: Acetonitrile[\[1\]](#)

- Gradient Elution:[1]
 - 0–1 min: 5% B
 - 1–4 min: 5%–95% B
 - 4–5.5 min: 95% B
- Flow Rate: 1.0 mL/min
- Column Temperature: Ambient

3. Mass Spectrometric Conditions

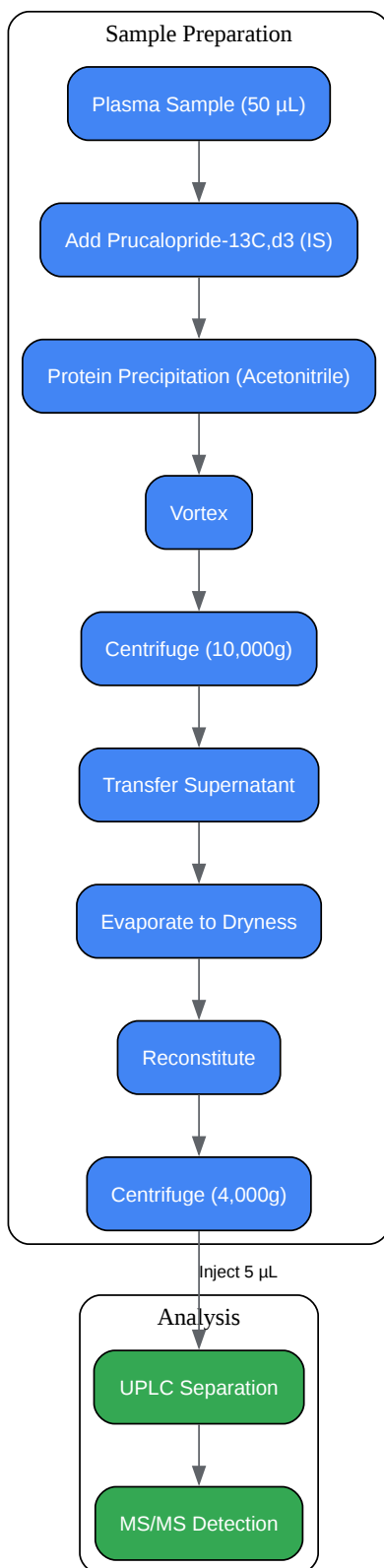
- System: Triple quadrupole mass spectrometer
- Ionization Source: Electrospray Ionization (ESI), negative ion mode[1]
- Detection: Multiple Reaction Monitoring (MRM)[1]
- MRM Transitions:[1]
 - Prucalopride: m/z 368.2 → 207.1
 - **Prucalopride-13C,d3** (IS): m/z 371.2 → 210.1

Signaling Pathways of Prucalopride

Prucalopride is a high-affinity, selective serotonin 5-HT₄ receptor agonist.[2] Its mechanism of action involves the activation of these receptors in the gastrointestinal tract, leading to enhanced motility.[2] The binding of Prucalopride to 5-HT₄ receptors initiates a downstream signaling cascade.

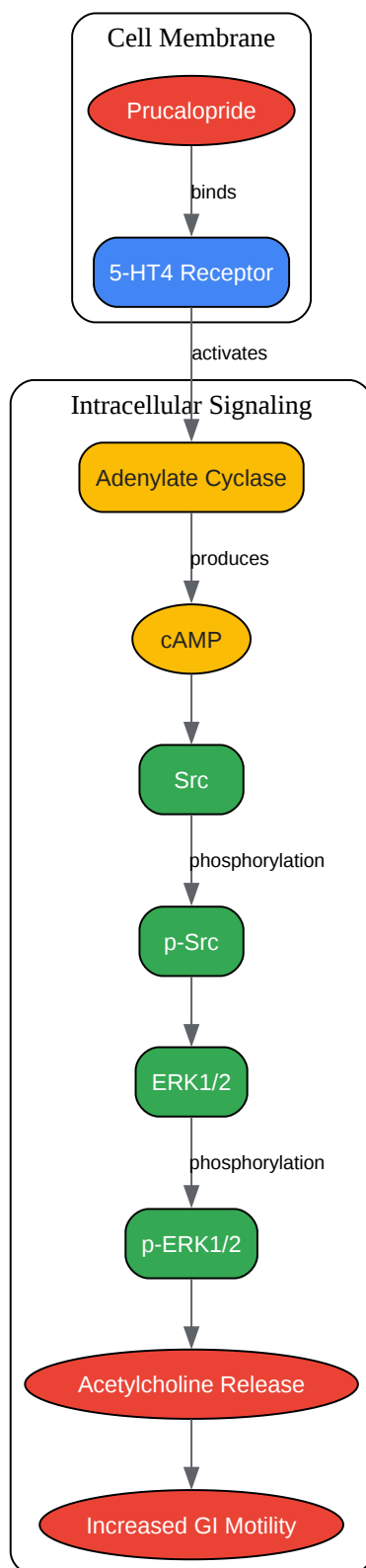
Activation of the 5-HT₄ receptor by Prucalopride leads to an increase in intracellular cyclic AMP (cAMP) concentration.[3] This, in turn, can induce the phosphorylation of Src and ERK1/2, further propagating the cellular response.[3] In the enteric nervous system, this signaling cascade ultimately promotes the release of acetylcholine, which stimulates intestinal muscle contractions and enhances peristalsis.

Below are diagrams illustrating the experimental workflow for bioanalysis and the signaling pathway of Prucalopride.



[Click to download full resolution via product page](#)

Bioanalytical Workflow for Prucalopride



[Click to download full resolution via product page](#)

Prucalopride Signaling Pathway

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. frontiersin.org [frontiersin.org]
- 2. astrahealthcareltd.com [astrahealthcareltd.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Prucalopride-13C,d3: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15143441#prucalopride-13c-d3-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com